

Determining the Limit of Detection for Analytical Methods Utilizing Adipic Acid-d8

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Compound of Interest

Compound Name: Adipic acid-d8

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Method Performance

The precise and accurate quantification of organic acids at low concentrations is a critical requirement in numerous fields, from clinical diagnostics to pharmaceutical development. Adipic acid, a dicarboxylic acid, is a relevant analyte in various biological and industrial matrices. The use of a stable isotope-labeled internal standard, such as **Adipic acid-d8**, is a widely accepted strategy to enhance the accuracy and precision of quantitative methods, particularly when using mass spectrometry-based detection. This guide provides a comparative overview of analytical methodologies for the determination of the limit of detection (LOD) for methods that can employ **Adipic acid-d8**, supported by experimental data and detailed protocols.

Comparison of Analytical Methods and Limits of Detection

The selection of an analytical method is often a trade-off between sensitivity, selectivity, sample throughput, and cost. For the analysis of adipic acid, both liquid chromatography (LC) and gas chromatography (GC), typically coupled with mass spectrometry (MS), are the most common techniques. The use of **Adipic acid-d8** as an internal standard is particularly advantageous in MS-based methods to correct for matrix effects and variations in sample preparation and instrument response.

Below is a summary of the performance of different analytical methods for the determination of adipic acid and other relevant dicarboxylic acids.

Analyte	Method	Internal Standard	Matrix	Limit of Detection (LOD) / Limit of Quantitation (LOQ)
Adipic Acid	LC-MS/MS (Representative Method)	Adipic acid-d8	Urine, Plasma	Estimated LOD: ~0.05 µmol/L
Adipic Acid	LC-QDa	Not specified	Aqueous Solution	LOQ: 0.2 - 6 µg/mL[1]
Adipic Acid	HPLC-DAD	Not specified	Workplace Air	Concentration Range: 0.5 - 10 mg/m ³
Methylmalonic Acid	LC-MS/MS	Not specified	Serum, Plasma, Urine	LOD: 0.05 µmol/L; LOQ: 0.1 µmol/L[2]
Dicarboxylic Acids	LC-MS/MS with Derivatization	Deuterated Standards	Biofluids	Estimated LOD: fg levels[3]
Adipic Acid	LC-MS (SIM)	Not specified	Aqueous Solution	MDL: ≤ 0.06 mg/L[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the determination of the limit of detection for adipic acid using LC-MS/MS with **Adipic acid-d8** as an internal standard, and a comparative GC-MS method.

Protocol 1: Determination of LOD for Adipic Acid in Human Urine by LC-MS/MS using Adipic Acid-d8

This protocol describes a representative method for the sensitive quantification of adipic acid in a biological matrix.

1. Sample Preparation:

- Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
- To 100 μ L of urine, add 10 μ L of an internal standard working solution containing **Adipic acid-d8** (concentration to be optimized, e.g., 1 μ M).
- Precipitate proteins by adding 400 μ L of cold acetonitrile. Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate adipic acid from other matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions:
 - Adipic Acid: Precursor ion (m/z) 145.1 \rightarrow Product ion (m/z) 127.1
 - **Adipic acid-d8**: Precursor ion (m/z) 153.1 \rightarrow Product ion (m/z) 135.1

3. Limit of Detection (LOD) Determination:

- Prepare a series of calibration standards of adipic acid in a blank matrix (e.g., charcoal-stripped urine) at low concentrations, each spiked with the same concentration of **Adipic acid-d8**.
- The LOD is typically determined as the concentration that produces a signal-to-noise ratio (S/N) of 3.

Protocol 2: Determination of Adipic Acid in Aqueous Samples by GC-MS with Derivatization

This method provides an alternative approach, often requiring derivatization for volatile analytes.

1. Sample Preparation and Derivatization:

- To 1 mL of the aqueous sample, add an internal standard (e.g., a structurally similar but chromatographically resolved dicarboxylic acid).
- Acidify the sample with HCl.
- Extract the adipic acid with an organic solvent (e.g., ethyl acetate).
- Evaporate the organic layer to dryness.

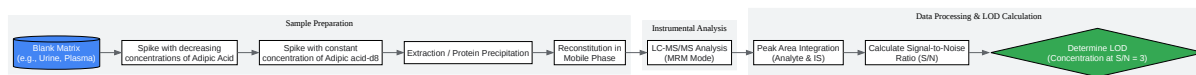
- Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (TMS) derivative of adipic acid.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: A standard GC system.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: A temperature gradient to ensure separation of the derivatized adipic acid.
- Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the adipic acid derivative.

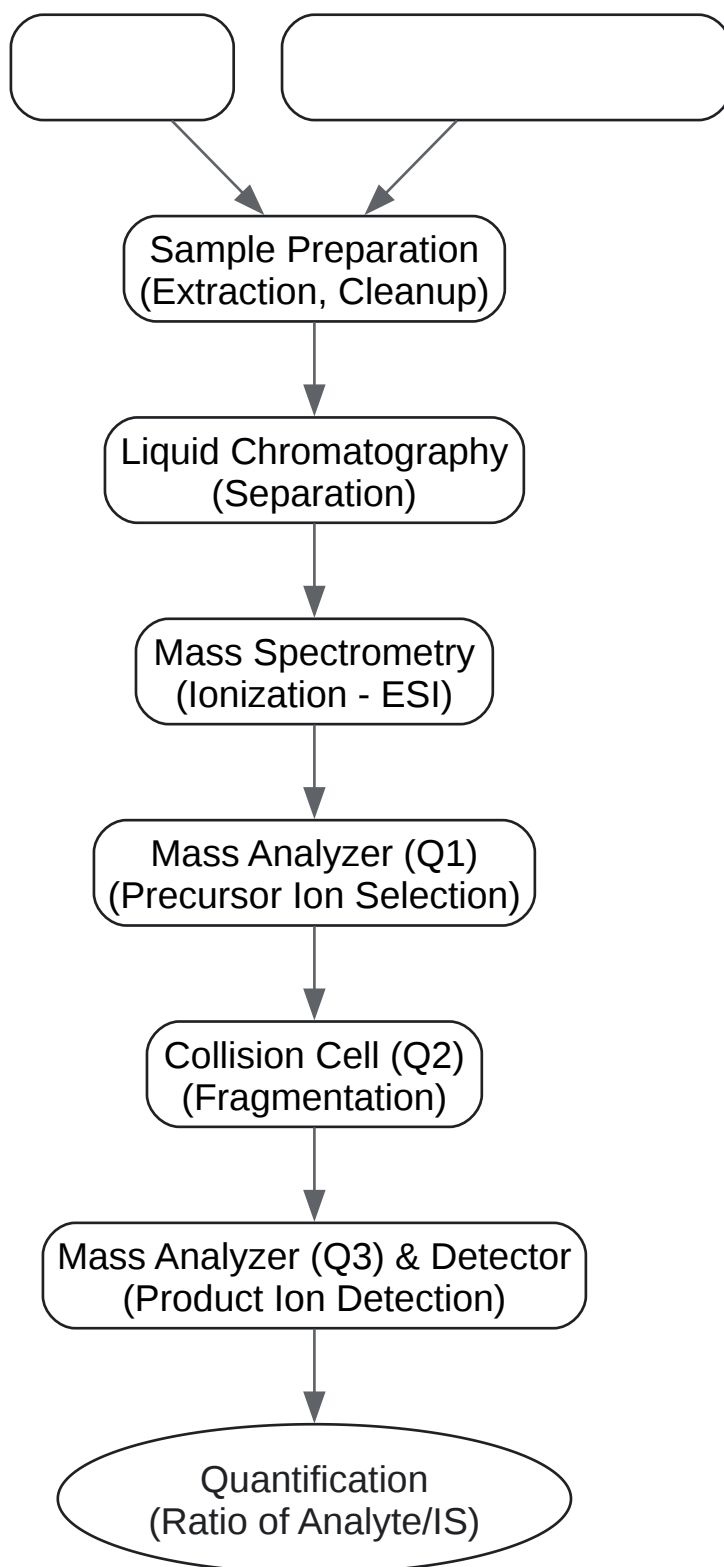
Workflow and Pathway Visualizations

To better illustrate the experimental processes and logical flows, the following diagrams are provided.



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Caption: Experimental workflow for LOD determination using an internal standard.



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Caption: Logical flow of quantification using an internal standard in LC-MS/MS.

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